![molecular formula C20H16FN5O3 B2932860 1-(5-Fluoropyrimidin-2-yl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazin-2-one CAS No. 2310124-87-7](/img/structure/B2932860.png)
1-(5-Fluoropyrimidin-2-yl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazin-2-one
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Overview
Description
1-(5-Fluoropyrimidin-2-yl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety, a pyridin-2-yloxybenzoyl group, and a piperazin-2-one ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to optimize reaction efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyrimidin-2-yl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can inhibit the activity of certain enzymes, while the pyridin-2-yloxybenzoyl group may enhance the compound’s binding affinity to target proteins. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoropyrimidin-2-yl)piperidin-3-ol: Shares the fluoropyrimidine moiety but differs in the presence of a piperidin-3-ol group.
3-(Pyridin-2-yl)imidazo[1,5-a]pyridine: Contains a pyridin-2-yl group but has a different core structure.
N-(Pyridin-2-yl)amides: Similar in having a pyridin-2-yl group but varies in the amide linkage.
Uniqueness
1-(5-Fluoropyrimidin-2-yl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific research applications .
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(3-pyridin-2-yloxybenzoyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3/c21-15-11-23-20(24-12-15)26-9-8-25(13-18(26)27)19(28)14-4-3-5-16(10-14)29-17-6-1-2-7-22-17/h1-7,10-12H,8-9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBYMZHPQMEODQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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